2-(2,4,6-Trinitroanilino)phenol
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Overview
Description
2-(2,4,6-Trinitroanilino)phenol is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group attached to a 2,4,6-trinitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,6-Trinitroanilino)phenol typically involves the nitration of aniline derivatives followed by coupling with phenol. One common method is the nitration of aniline to form 2,4,6-trinitroaniline, which is then reacted with phenol under specific conditions to yield the desired compound. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2,4,6-Trinitroanilino)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro groups can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
2-(2,4,6-Trinitroanilino)phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and explosives due to its nitro groups.
Mechanism of Action
The mechanism of action of 2-(2,4,6-Trinitroanilino)phenol involves its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, affecting various molecular targets and pathways, including DNA, proteins, and lipids. The compound’s ability to generate ROS is a key factor in its biological activity .
Comparison with Similar Compounds
2-(2,4,6-Trinitroanilino)phenol can be compared with other nitroaromatic compounds, such as:
2,4,6-Trinitrophenol (Picric Acid): Similar in structure but lacks the aniline moiety.
2,4,6-Trinitroaniline: Lacks the phenol group but shares the trinitroaniline core.
2,4,6-Trinitrotoluene (TNT): A well-known explosive with a similar nitro group arrangement but different functional groups.
The uniqueness of this compound lies in its combined phenol and trinitroaniline structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
3163-19-7 |
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Molecular Formula |
C12H8N4O7 |
Molecular Weight |
320.21 g/mol |
IUPAC Name |
2-(2,4,6-trinitroanilino)phenol |
InChI |
InChI=1S/C12H8N4O7/c17-11-4-2-1-3-8(11)13-12-9(15(20)21)5-7(14(18)19)6-10(12)16(22)23/h1-6,13,17H |
InChI Key |
SZULRCKZZUDMGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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